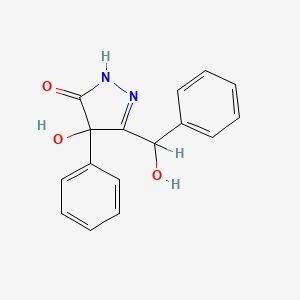

3H-Pyrazol-3-one, 2,4-dihydro-4-hydroxy-5-(hydroxyphenylmethyl)-4-phenyl-

Description

The compound 3H-Pyrazol-3-one, 2,4-dihydro-4-hydroxy-5-(hydroxyphenylmethyl)-4-phenyl- (hereafter referred to as Compound A) is a pyrazolone derivative characterized by a 4-hydroxy group, a 4-phenyl substituent, and a 5-(hydroxyphenylmethyl) side chain. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. Their structural versatility allows for diverse applications in pharmaceuticals, agrochemicals, and dyes .

This analysis compares Compound A with structurally related pyrazolones, focusing on synthesis, physical properties, and applications.

Properties

CAS No. |

78523-92-9 |

|---|---|

Molecular Formula |

C16H14N2O3 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

4-hydroxy-3-[hydroxy(phenyl)methyl]-4-phenyl-1H-pyrazol-5-one |

InChI |

InChI=1S/C16H14N2O3/c19-13(11-7-3-1-4-8-11)14-16(21,15(20)18-17-14)12-9-5-2-6-10-12/h1-10,13,19,21H,(H,18,20) |

InChI Key |

OBJJCWCILVMRAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NNC(=O)C2(C3=CC=CC=C3)O)O |

Origin of Product |

United States |

Biological Activity

3H-Pyrazol-3-one derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities, including anti-inflammatory, antibacterial, and antioxidant properties. This article focuses on the biological activity of the specific compound 3H-Pyrazol-3-one, 2,4-dihydro-4-hydroxy-5-(hydroxyphenylmethyl)-4-phenyl- , synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a pyrazolone framework with hydroxyl and phenyl substituents. Its synthesis typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The structural characteristics significantly influence its biological properties.

1. Anti-inflammatory Activity

Recent studies have demonstrated that pyrazolone derivatives exhibit notable anti-inflammatory effects. For instance, compounds similar to the target molecule showed inhibition rates ranging from 58.95% to 87.35% against inflammatory markers, outperforming standard drugs like phenylbutazone in certain assays . The structure–activity relationship (SAR) indicated that substitutions at the 4-position of the pyrazolone ring could enhance anti-inflammatory potency.

| Compound | Inhibition Rate (%) | Reference Drug Inhibition (%) |

|---|---|---|

| 2c | 58.95 | 57.41 |

| 6b | 78.06 | 70.56 |

| 9b | 86.67 | 70.56 |

2. Antibacterial and Antifungal Activity

The compound's antibacterial and antifungal properties have been evaluated against various pathogens. In vitro tests revealed that related pyrazolone derivatives exhibited mild to moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these activities ranged from 0.0039 to 0.025 mg/mL , indicating significant efficacy .

3. Antioxidant Activity

The antioxidant potential of pyrazolone derivatives has also been assessed using methods such as DPPH radical scavenging assays. Compounds similar to the target molecule demonstrated moderate antioxidant activity, suggesting their potential use in combating oxidative stress-related diseases .

Case Studies

Several case studies highlight the therapeutic potential of pyrazolone derivatives:

- Case Study 1 : A study synthesized various substituted pyrazolones and tested their anti-inflammatory effects in animal models. Results indicated that compounds with hydroxyl substitutions showed enhanced activity compared to their unsubstituted counterparts.

- Case Study 2 : Another investigation focused on the antibacterial properties of a series of pyrazolone derivatives, finding that those with halogen substitutions exhibited superior activity against resistant bacterial strains.

Structure–Activity Relationship (SAR)

The SAR analysis reveals that:

- Hydroxyl groups at specific positions significantly enhance biological activity.

- Substituents on the phenyl ring can modulate lipophilicity and bioavailability, affecting overall efficacy.

- The presence of an acidic center (e.g., COOH group) increases anti-inflammatory activity.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Differences Among Pyrazolone Derivatives

Key Observations :

- Substituent Diversity : Compound A’s 4-hydroxy and 5-(hydroxyphenylmethyl) groups distinguish it from diazenyl- or azo-substituted derivatives (e.g., Solvent Yellow 72 , 21519-06-2 ).

- Hydrogen-Bonding Potential: The hydroxyl groups in Compound A may enhance solubility in polar solvents compared to methyl or halogenated analogs (e.g., 5-methyl in Solvent Yellow 72 ).

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Insights :

- Solubility : Compound A’s hydroxyl groups likely improve aqueous solubility compared to methyl/azo derivatives.

- Stability : Hydroxyl groups may reduce stability under oxidative conditions relative to halogenated analogs (e.g., trifluoromethyl derivatives ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.